6''-O-乙酰基瑞香皂苷A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

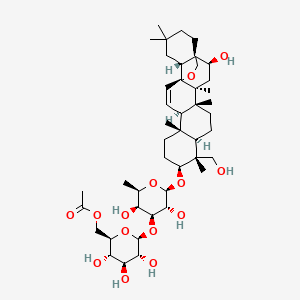

6’'-O-acetylsaikosaponin A is a natural product found in Bupleurum chinense and Bupleurum marginatum . It is an acetyl saikosaponin . The molecular formula is C44H70O14 .

Molecular Structure Analysis

The molecular structure of 6’'-O-acetylsaikosaponin A is complex, with a molecular weight of 823.0 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are provided in the PubChem database .科学研究应用

破骨细胞抑制活性

研究表明,柴胡皂苷的衍生物,包括6''-O-乙酰柴胡皂苷 A,表现出显著的破骨细胞抑制活性。这对骨骼健康和骨质疏松症等疾病的研究至关重要。具体来说,某些柴胡皂苷对破骨细胞(分解骨组织的细胞)表现出抑制作用 (Yu et al., 2013)。

质量评价分析方法

一种采用快速分离液相色谱法与蒸发光散射检测法相结合的方法已被开发用于柴胡皂苷的测定,包括6''-O-乙酰柴胡皂苷 A。这种方法对于中药中使用的柴胡属植物的质量评价至关重要 (Huang et al., 2009)。

细胞毒性和抗癌活性

柴胡皂苷衍生物,包括6''-O-乙酰柴胡皂苷 A,对各种癌细胞系表现出细胞毒性活性。这凸显了它们在癌症研究和治疗中的潜在用途 (Luo et al., 1993)。

抗炎和免疫调节作用

柴胡皂苷,包括6''-O-乙酰柴胡皂苷 A,通过抑制 NF-κB 信号通路的激活,表现出显著的抗炎活性。这对炎症性疾病的治疗和免疫调节具有影响 (Lu et al., 2012)。

抗病毒潜力

柴胡皂苷,包括6''-O-乙酰柴胡皂苷 A,在抗病毒治疗中显示出潜力,特别是在抑制病毒复制方面。它们对 SARS-CoV-2 等病毒的疗效凸显了它们在抗病毒研究中的重要性 (Sinha et al., 2020)。

保肝特性

柴胡皂苷,包括6''-O-乙酰柴胡皂苷 A,具有保肝特性,使其在肝病的研究和治疗中具有价值。这包括对肝纤维化和毒素引起的肝损伤的研究 (Dang et al., 2007)。

作用机制

Target of Action

6’'-O-Acetylsaikosaponin A (SSA), a main triterpenoid saponin component isolated from the roots of Bupleurum chinense , primarily targets osteoclasts . Osteoclasts are cells that resorb bone, playing a crucial role in bone remodeling and diseases related to bone density.

Mode of Action

SSA interacts with its primary targets, the osteoclasts, by inhibiting their activity . This interaction results in a decrease in bone resorption, which can be beneficial in conditions like osteoporosis where excessive bone resorption is a problem.

Biochemical Pathways

The exact biochemical pathways affected by SSA are still under investigation. It has been suggested that ssa possesses significant biological activities, including anti-inflammatory, anti-tumor, and immunoregulatory effects . For instance, SSA can suppress angiogenesis and tumor growth by blocking the VEGFR2-mediated signaling pathway .

Result of Action

The molecular and cellular effects of SSA’s action include the inhibition of osteoclast activity, leading to a decrease in bone resorption . Additionally, SSA has been shown to suppress angiogenesis and tumor growth , and exert anti-inflammatory, anti-tumor, and immunoregulatory effects .

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWZBAMDKXKRBA-HCYXLWPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6''-O-acetylsaikosaponin A | |

Q & A

Q1: What is the significance of 6''-O-acetylsaikosaponin A in the context of the Bupleurum genus?

A1: 6''-O-acetylsaikosaponin A is a specific saikosaponin found in several species of the Bupleurum genus. While not directly studied for bioactivity in these papers, its presence alongside other active saikosaponins like saikosaponin A, D, and C [, ] suggests it could contribute to the overall pharmacological effects of these plants. Further research is needed to elucidate its specific properties.

Q2: The research mentions several saikosaponins with anticancer activity. Does 6''-O-acetylsaikosaponin A share similar properties?

A2: While the provided research does not directly investigate the anticancer potential of 6''-O-acetylsaikosaponin A, its structural similarity to compounds like saikosaponin-d, which showed promising activity against breast cancer cells [], warrants further investigation. It's plausible that modifications at the 6''-O position could influence its interaction with biological targets relevant to cancer.

Q3: What analytical techniques are typically employed to isolate and characterize 6''-O-acetylsaikosaponin A from Bupleurum species?

A4: The research indicates that standard chromatographic techniques, such as column chromatography, are used for the initial isolation of saikosaponins from Bupleurum [, , ]. Subsequent identification likely involves spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the precise structure of 6''-O-acetylsaikosaponin A and differentiate it from other closely related compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)

![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)

![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)